
Isocyanate de 4-(chlorométhyl)phényle
Vue d'ensemble
Description
4-(Chloromethyl)phenyl isocyanate is an aryl isocyanate. It is reported to participate in the anomeric O-acylation of Kdo.
Applications De Recherche Scientifique
Synthèse de dérivés de carbamate
L'isocyanate de 4-(chlorométhyl)phényle a été utilisé dans la synthèse d'une série de dérivés de carbamate du Hoechst 33258 . Ces dérivés sont des agents anticancéreux potentiels, ce qui indique le rôle significatif du composé en chimie médicinale et en développement de médicaments .
O-acylation anomérique de Kdo
Ce composé est rapporté pour participer à l'O-acylation anomérique de Kdo . Kdo, ou acide 3-désoxy-D-manno-oct-2-ulosonique, est un composant clé des lipopolysaccharides dans les bactéries Gram-négatives. Cela suggère que l'this compound pourrait être utile pour étudier les parois cellulaires bactériennes et développer des médicaments antibactériens .
Préparation d'isothiocyanates
L'isocyanate de 4-chlorophényle, un composé apparenté, a été utilisé dans la préparation d'isothiocyanates . Étant donné la similitude structurale, il est plausible que l'this compound puisse également être utilisé à cette fin. Les isothiocyanates ont diverses applications, notamment comme intermédiaires en synthèse organique et comme composés bioactifs aux avantages potentiels pour la santé .
Science des matériaux
Les propriétés du composé, telles que sa forme solide et sa densité spécifique , suggèrent des applications potentielles en science des matériaux. Par exemple, il pourrait être utilisé dans le développement de polymères ou d'autres matériaux présentant des caractéristiques physiques spécifiques.
Science de l'environnement
Compte tenu de sa toxicité et de ses informations sur les dangers pour l'environnement , l'this compound pourrait être utilisé dans la recherche en science de l'environnement, en particulier dans les études relatives aux risques chimiques et à la sécurité.
Chimie analytique
Le spectre infrarouge distinct du composé pourrait le rendre utile en chimie analytique, en particulier dans les études spectroscopiques et le développement de méthodes.
Mécanisme D'action
Target of Action
It is known that isocyanates, in general, can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
4-(Chloromethyl)phenyl isocyanate, like other isocyanates, is highly reactive. It can participate in reactions with compounds that have active hydrogen atoms. For instance, it can react with water to form a primary amine and carbon dioxide . It can also react with alcohols to form carbamates .
Biochemical Pathways
It is known to participate in the anomeric o-acylation of kdo . This suggests that it may play a role in modifying biochemical pathways involving Kdo, a component of lipopolysaccharides in the outer membrane of Gram-negative bacteria .
Result of Action
It is known to be used in the synthesis of a series of carbamate derivatives of hoechst 33258, which are potential anticancer agents . This suggests that it may have applications in therapeutic contexts.
Action Environment
The action, efficacy, and stability of 4-(Chloromethyl)phenyl isocyanate can be influenced by environmental factors such as temperature, pH, and the presence of other reactive compounds. For instance, its reactivity with water suggests that it may be less stable and effective in humid environments .
Analyse Biochimique
Biochemical Properties
4-(Chloromethyl)phenyl isocyanate is reported to participate in the anomeric O-acylation of Kdo This suggests that it can interact with enzymes, proteins, and other biomolecules involved in this biochemical reaction
Cellular Effects
Given its role in the anomeric O-acylation of Kdo , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to participate in the anomeric O-acylation of Kdo , suggesting it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propriétés
IUPAC Name |
1-(chloromethyl)-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYMZHLTKVXPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369845 | |
| Record name | 4-(Chloromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29173-65-7 | |
| Record name | 4-(Chloromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Chloromethyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the addition of 4-(chloromethyl)phenyl isocyanate to Hoechst 33258 affect its anticancer properties?
A: Research suggests that incorporating 4-(chloromethyl)phenyl isocyanate into the structure of Hoechst 33258 leads to enhanced cytotoxicity against human breast cancer MCF-7 cells. [] This increased potency is likely linked to the derivative's higher binding affinity to DNA, as evidenced by ultrafiltration studies using calf thymus DNA. [] The 4-(chloromethyl)phenyl isocyanate derivative exhibited almost three times the potency of unmodified Hoechst 33258 in inhibiting cancer cell growth. []
Q2: Can 4-(chloromethyl)phenyl isocyanate be used to create high-efficiency separation columns?
A: Yes, 4-(chloromethyl)phenyl isocyanate plays a crucial role in synthesizing a specialized open tubular capillary column for enhanced separation of peptides. [] The compound reacts with the inner surface of a pretreated silica capillary in the presence of a catalyst. [] This reaction, followed by treatment with sodium diethyl dithiocarbamate, allows for the subsequent polymerization of a three-component co-polymer layer within the capillary. [] This specific design and fabrication process results in a column with exceptional separation efficiency, achieving over 1.7 million plates per column in capillary electrochromatography. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


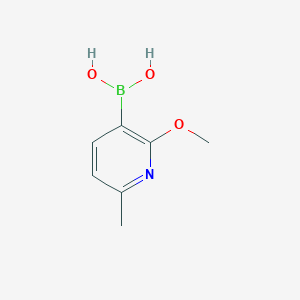

![[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine](/img/structure/B1586143.png)
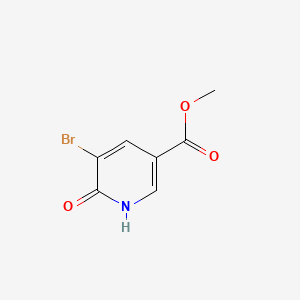
![Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1586145.png)
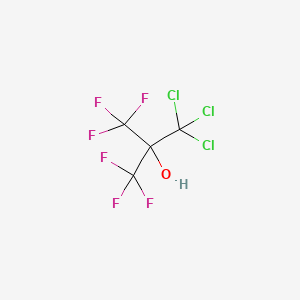
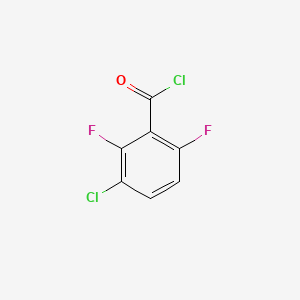


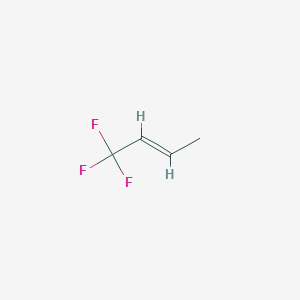
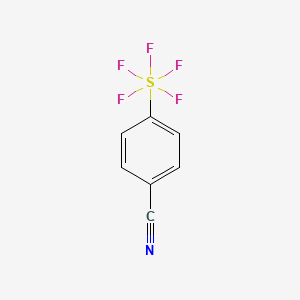
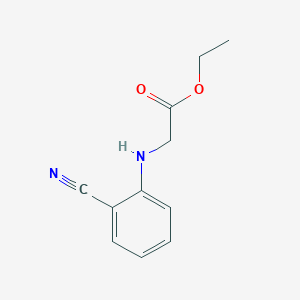

![7-Methylbenzo[d]isoxazol-3-ol](/img/structure/B1586163.png)
